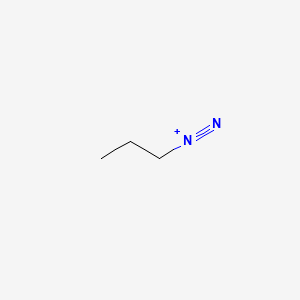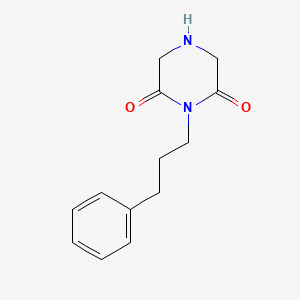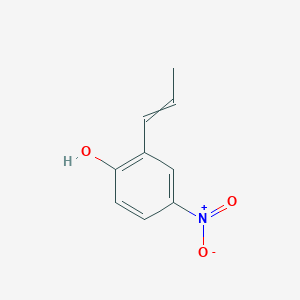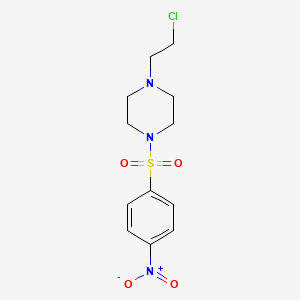
Trichloroacetic acid, 3-methylbut-2-enyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloroacetic acid, 3-methylbut-2-enyl ester is an organic compound with the molecular formula C₇H₉Cl₃O₂ It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroacetic acid, 3-methylbut-2-enyl ester can be synthesized through the esterification of trichloroacetic acid with 3-methylbut-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of acetic acid in the presence of a suitable catalyst, such as red phosphorus.
Chemical Reactions Analysis
Types of Reactions: Trichloroacetic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products:
Oxidation: Trichloroacetic acid and other carboxylic acids.
Reduction: 3-methylbut-2-en-1-ol and trichloroacetic acid.
Substitution: Various substituted trichloroacetic acid derivatives.
Scientific Research Applications
Trichloroacetic acid, 3-methylbut-2-enyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical studies to precipitate macromolecules such as proteins and nucleic acids.
Industry: The ester is used in the manufacture of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of trichloroacetic acid, 3-methylbut-2-enyl ester involves its interaction with cellular components. The compound can induce protein denaturation and precipitation, making it useful in biochemical applications. It also acts as a strong acid, leading to the hydrolysis of ester bonds and the release of trichloroacetic acid, which exerts its effects on cellular structures .
Comparison with Similar Compounds
- Chloroacetic acid
- Dichloroacetic acid
- Trifluoroacetic acid
- Tribromoacetic acid
Comparison: Trichloroacetic acid, 3-methylbut-2-enyl ester is unique due to the presence of both trichloroacetic acid and 3-methylbut-2-enyl moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to chloroacetic acid and dichloroacetic acid, trichloroacetic acid derivatives exhibit stronger acidity and greater stability .
Properties
CAS No. |
96546-89-3 |
|---|---|
Molecular Formula |
C7H9Cl3O2 |
Molecular Weight |
231.5 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H9Cl3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h3H,4H2,1-2H3 |
InChI Key |
NYRNTCPRCWEVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)



![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)


![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)

![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
